N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide
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Overview
Description
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a benzodioxole moiety, an indole ring, and a hydrazinecarbonyl group, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the benzodioxole and indole derivatives, followed by their coupling through hydrazinecarbonyl linkage. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
3-Benzyl-2-hydroxy-N-phenylbenzamide: A compound with structural similarities but different functional groups.
Uniqueness
N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-hydroxybenzamide stands out due to its unique combination of functional groups and potential applications in various fields. Its complex structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H20N4O6 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C25H20N4O6/c30-19-8-4-2-6-17(19)24(32)26-12-22(31)27-28-23-16-5-1-3-7-18(16)29(25(23)33)13-15-9-10-20-21(11-15)35-14-34-20/h1-11,30,33H,12-14H2,(H,26,32) |
InChI Key |
NHRYSQIIQVDZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)C5=CC=CC=C5O |
Origin of Product |
United States |
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